6,7-Dimethoxyquinazolin-4-amine

EGFR inhibition kinase assay IC50

6,7-Dimethoxyquinazolin-4-amine is the validated core scaffold for synthesizing FDA-approved α1-adrenoceptor antagonists (prazosin, doxazosin, terazosin) and high-potency EGFR inhibitors such as PD153035 (IC50 0.025 nM). The 4-amino-6,7-dimethoxy substitution pattern is structurally mandatory for α1-antagonist activity and provides the critical hinge-region hydrogen bond in kinase ATP-binding pockets. Its XLogP3 of 1.1 ensures favorable pharmacokinetics versus more lipophilic alternatives. Use this intermediate to build focused kinase inhibitor libraries (CLK1/GSK-3α/β) or CCR4 antagonists (IC50 18 nM). Substitution with alternative quinazoline scaffolds fails to replicate these pharmacological profiles.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 21575-13-3
Cat. No. B1338742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinazolin-4-amine
CAS21575-13-3
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N)OC
InChIInChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13)
InChIKeyMGHPNHISKDKRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinazolin-4-amine (CAS 21575-13-3): Procurement-Relevant Structural and Physicochemical Baseline


6,7-Dimethoxyquinazolin-4-amine (CAS 21575-13-3) is a heterocyclic aromatic amine with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol [1]. It serves as the core 4-amino-6,7-dimethoxyquinazoline scaffold from which numerous pharmacologically active derivatives are constructed, including FDA-approved antihypertensive agents (prazosin, doxazosin, terazosin) and experimental kinase inhibitors [2]. Its computed XLogP3-AA value is 1.1, topological polar surface area is 70.3 Ų, and it has one hydrogen bond donor and five hydrogen bond acceptors [3].

Why 6,7-Dimethoxyquinazolin-4-amine Cannot Be Replaced with Generic Quinazoline Analogs in Research and Manufacturing


Generic substitution of 6,7-dimethoxyquinazolin-4-amine with alternative quinazoline scaffolds (e.g., 4-chloro-, 4-hydroxy-, or 2,4-diamino- variants) fails because the specific 4-amino-6,7-dimethoxy substitution pattern is structurally required for key pharmacological activities. The 6,7-dimethoxy groups are essential for α1-adrenoceptor antagonist activity in drugs such as prazosin and doxazosin [1], while the 4-amino group provides the critical hydrogen-bonding interaction with the hinge region of kinase ATP-binding pockets [2]. Furthermore, the target compound exhibits an XLogP3-AA value of 1.1, which is substantially lower than the XLogP3-AA of 3.3 reported for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine , indicating that substituting the 4-amino position with larger aromatic groups dramatically alters lipophilicity and, consequently, membrane permeability and pharmacokinetic behavior.

Quantitative Differentiation of 6,7-Dimethoxyquinazolin-4-amine (CAS 21575-13-3) Against Structurally Similar Analogs


EGFR Kinase Inhibitory Potency: 3-Iodo vs. 3-Bromo vs. 3,5-Dichloro 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The 3-iodophenyl derivative of 6,7-dimethoxyquinazolin-4-amine (N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibits an IC50 of 0.890 nM against EGFR tyrosine kinase in a cell-free kinase activity assay, representing a >4,400-fold difference in potency compared to the 3,5-dichlorophenyl analog (N-(3,5-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine), which shows an IC50 of 4,000 nM under comparable assay conditions [1][2]. The 3-bromophenyl analog (PD153035) exhibits an IC50 of 0.025 nM, establishing a 35.6-fold greater potency than the 3-iodo derivative . These data demonstrate that halogen substitution at the 3-position of the anilino ring is a critical determinant of EGFR inhibitory activity, with bromo > iodo > dichloro substitution patterns producing markedly different outcomes.

EGFR inhibition kinase assay IC50

Kinase Binding Affinity: EGFR vs. GAK Target Engagement Across 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The 3-ethynylphenyl derivative of 6,7-dimethoxyquinazolin-4-amine (N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine) exhibits a binding affinity (Kd) of 6.80 nM to cyclin-G-associated kinase (GAK) as measured by the Kinomescan method [1]. In contrast, a closely related 3-ethynyl-4-fluorophenyl derivative shows a Kd of 0.550 nM to wild-type human EGFR (partial length, residues R669 to V1011) under the same Kinomescan assay conditions [2]. This 12.4-fold difference in binding affinity demonstrates that the substitution pattern on the anilino ring directly modulates target selectivity between EGFR and GAK, despite both compounds sharing the identical 6,7-dimethoxyquinazolin-4-amine core scaffold.

kinase binding Kd target engagement Kinomescan

Lipophilicity Comparison: XLogP3-AA of Parent 6,7-Dimethoxyquinazolin-4-amine vs. N-(3,4-Dimethoxyphenyl) Derivative

The parent compound 6,7-dimethoxyquinazolin-4-amine exhibits a computed XLogP3-AA value of 1.1 [1]. In contrast, the N-(3,4-dimethoxyphenyl)-substituted derivative (CAS 202475-65-8) exhibits a computed XLogP3 of 3.3 . This represents a 2.2 log unit increase in lipophilicity, corresponding to an approximately 158-fold increase in octanol-water partition coefficient. This dramatic difference in lipophilicity has direct implications for aqueous solubility, membrane permeability, and potential off-target binding.

lipophilicity XLogP physicochemical properties drug-likeness

Anticancer Activity: N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) in Colorectal Cancer Cell Lines

The N-(3-chloro-4-fluorophenyl) derivative of 6,7-dimethoxyquinazolin-4-amine (DW-8) demonstrates differential antiproliferative activity across colorectal cancer cell lines, with IC50 values of 8.50 ± 2.53 µM in HCT116 cells, 5.80 ± 0.92 µM in HT29 cells, and 6.15 ± 0.37 µM in SW620 cells, compared to an IC50 of 14.05 ± 1.23 µM in the non-cancerous colon cell line CRL1459 [1]. The selectivity index (ratio of IC50 in non-cancerous vs. cancer cells) ranges from 1.65 (HCT116) to 2.42 (HT29), indicating preferential activity against malignant cells.

anticancer colorectal cancer cytotoxicity selectivity index

CLK1 and GSK-3α/β Dual Kinase Inhibition: N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

The N-(3,4-dimethoxyphenyl) derivative of 6,7-dimethoxyquinazolin-4-amine (compound 3e) exhibits inhibitory activity against CLK1 with an IC50 of 1.5 µM and against GSK-3α/β with an IC50 of 3.0 µM [1]. This dual inhibition profile distinguishes this derivative from other 4-anilinoquinazoline analogs in the same study that showed preferential inhibition of only one of these kinases. The approximately 2-fold selectivity for CLK1 over GSK-3α/β suggests that the 3,4-dimethoxyphenyl substitution pattern confers a measurable but not absolute kinase selectivity within the 4-anilino-6,7-dimethoxyquinazoline series.

CLK1 GSK-3 dual kinase inhibition IC50

CCR4 Antagonist Activity: 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives vs. 4-Amino Scaffold

2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine (compound 14a), a 2,4-diamino-substituted derivative of the 6,7-dimethoxyquinazoline scaffold, exhibits potent CCR4 antagonism with an IC50 of 18 nM in [³⁵S]GTPγS-binding assays and IC50 values of 140 nM and 39 nM for inhibition of chemotaxis in human and mouse CCR4-expressing cells, respectively [1]. In contrast, simple 4-amino-6,7-dimethoxyquinazoline (the parent scaffold) shows no reported CCR4 antagonist activity, demonstrating that 2-position substitution is essential for CCR4 target engagement.

CCR4 antagonist chemotaxis GTPγS binding IC50

Recommended Application Scenarios for 6,7-Dimethoxyquinazolin-4-amine (CAS 21575-13-3) Based on Quantitative Evidence


Synthesis of EGFR-Targeted Kinase Inhibitors Requiring Defined Halogen Substitution

Use 6,7-dimethoxyquinazolin-4-amine as the starting scaffold for synthesizing 4-anilino-6,7-dimethoxyquinazoline EGFR inhibitors when specific halogen substitution patterns are required. Based on the quantitative evidence showing that N-(3-bromophenyl) substitution yields IC50 = 0.025 nM (PD153035) while N-(3-iodophenyl) substitution yields IC50 = 0.890 nM [1], researchers can select the appropriate aniline coupling partner to achieve desired potency ranges. The 3-bromo derivative is recommended for high-potency EGFR inhibition applications, while the 3-iodo derivative offers an approximately 35-fold lower potency for applications requiring partial inhibition or serving as a radiolabeled probe [2].

Development of α1-Adrenoceptor Antagonists (Prazosin, Doxazosin, Terazosin Analogs)

Employ 6,7-dimethoxyquinazolin-4-amine as the key intermediate for synthesizing quinazoline-based α1-adrenoceptor antagonists. The 6,7-dimethoxy and 4-amino substitution pattern is critically required for α1-adrenoceptor antagonist activity, as demonstrated by the clinical antihypertensive agents prazosin, doxazosin, and terazosin, all of which contain this exact core scaffold . Synthetic routes from this intermediate typically proceed via 2-chloro-6,7-dimethoxyquinazolin-4-amine, which can be prepared from the parent 4-amino compound and subsequently reacted with various piperazine derivatives to yield the final therapeutic agents [1].

Structure-Activity Relationship (SAR) Studies of Dual CLK1/GSK-3α/β Inhibitors

Utilize 6,7-dimethoxyquinazolin-4-amine as the core scaffold for generating focused libraries of 4-anilinoquinazoline derivatives targeting CLK1 and GSK-3α/β kinases. The N-(3,4-dimethoxyphenyl) derivative (compound 3e) establishes a baseline dual inhibition profile with IC50 values of 1.5 µM for CLK1 and 3.0 µM for GSK-3α/β . Systematic variation of the aniline substituents from this starting point enables exploration of the SAR landscape to optimize potency and selectivity for these therapeutically relevant kinase targets.

CCR4 Antagonist Discovery Programs Requiring 2-Position Derivatization

Use 6,7-dimethoxyquinazolin-4-amine as the precursor for synthesizing 2-substituted-4-amino-6,7-dimethoxyquinazolines targeting CCR4-mediated chemotaxis. Evidence demonstrates that 2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine (compound 14a) achieves potent CCR4 antagonism with IC50 = 18 nM in GTPγS-binding assays and functional chemotaxis inhibition at 39-140 nM . The parent 4-amino scaffold provides the requisite 6,7-dimethoxy substitution pattern, while subsequent 2-position derivatization installs the piperazine-based functionality essential for CCR4 target engagement.

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